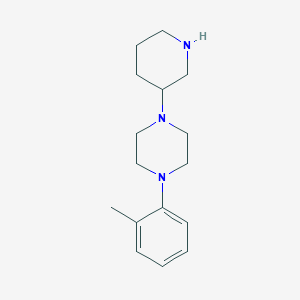![molecular formula C17H24N2O B6113382 N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide](/img/structure/B6113382.png)
N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory processes.
作用機序
CPP acts as a competitive antagonist of the N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is required for the activation of the receptor. The inhibition of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors by CPP leads to a decrease in calcium influx and subsequent inhibition of downstream signaling pathways. This ultimately results in the suppression of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with excessive activation of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors, which is implicated in several neurological disorders. CPP has also been shown to reduce the oxidative stress associated with ischemic brain injury. Additionally, CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the advantages of using CPP in lab experiments is its high potency and selectivity for the N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor. This allows for precise manipulation of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor activity in both in vitro and in vivo experiments. However, one limitation of using CPP is its short half-life, which requires frequent dosing in animal experiments. Additionally, CPP has been shown to have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
Several future directions for research on CPP are possible. One potential direction is the development of more potent and selective N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptor antagonists that can be used in clinical settings. Another direction is the investigation of the role of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors in other physiological processes, such as pain perception and mood regulation. Additionally, the development of more advanced techniques for studying the activity of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors, such as optogenetics and calcium imaging, may provide new insights into the mechanisms of synaptic plasticity and learning and memory.
合成法
CPP can be synthesized by reacting 4-bromobenzylamine with cyclopentanone in the presence of sodium hydride. The resulting product is then reacted with pyrrolidine to form CPP. The purity and yield of the final product can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
CPP has been extensively used in scientific research to study the role of N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. CPP has also been used to study the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(15-5-1-2-6-15)18-13-14-7-9-16(10-8-14)19-11-3-4-12-19/h7-10,15H,1-6,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSMGKOVXHUVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6113299.png)
![1-[5-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6113306.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113311.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6113327.png)
![ethyl 1'-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113330.png)
![4,4,4-trifluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-butanamine](/img/structure/B6113333.png)
![3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6113340.png)
![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6113346.png)
![3-benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6113374.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B6113387.png)
![3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B6113396.png)

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6113410.png)